molecular formula C26H18FN3O2S2 B11516112 N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

Cat. No.: B11516112
M. Wt: 487.6 g/mol
InChI Key: GPOQFIZERQVMSE-UHFFFAOYSA-N
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Description

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a benzothiazole ring, a naphthalene ring, and a fluorophenyl group.

Preparation Methods

The synthesis of N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide involves several steps. One common method includes the condensation of N-(naphthalen-1-ylcarbonyl)glycine with 2-(3-methoxyphenoxy)aniline . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and bases to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. .

Scientific Research Applications

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide is unique due to its specific inhibition of caPCNA. Similar compounds include:

These compounds share structural similarities but differ in their specific targets and applications, highlighting the uniqueness of this compound in its selective inhibition of caPCNA.

Properties

Molecular Formula

C26H18FN3O2S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H18FN3O2S2/c27-20-10-3-4-11-21(20)29-24(31)15-33-26-30-22-13-12-17(14-23(22)34-26)28-25(32)19-9-5-7-16-6-1-2-8-18(16)19/h1-14H,15H2,(H,28,32)(H,29,31)

InChI Key

GPOQFIZERQVMSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=CC=C5F

Origin of Product

United States

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